Calvatic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Calvatic acid has been found to have significant antitumor effects. It has been shown to inhibit the growth of Yoshida sarcoma in cell culture and increase the survival time of mice with Leukaemia 1210 . It also displayed carcinostatic activity against hepatoma and K562 leukemia cells .

Immunomodulatory Effects

Research has shown that Calvatic acid has immunomodulatory effects. It has been used in studies involving mice transfected with murine hepatocellular carcinoma cells, showing promising results .

Apoptosis Induction

Calvatic acid has been found to induce apoptosis, a process of programmed cell death. This property is particularly useful in cancer treatment, where the goal is often to induce apoptosis in cancer cells .

Antibacterial Activity

Calvatic acid has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria at a concentration of 3–6 μg/mL .

Cytotoxic Activity

In addition to its antitumor effects, Calvatic acid has also been found to have cytotoxic activity. It has been shown to inhibit the growth of cultured Yoshida sarcoma cells .

Potential in Biotechnology

The genus Calvatia, from which Calvatic acid is derived, has been found to have potential in biotechnology. It has been suggested that it could be used as a tool in the pharmaceutical and other industries .

Wirkmechanismus

Target of Action

Calvatic acid, a natural antibiotic, primarily targets tumor cells . It has been shown to significantly inhibit the growth of Yoshida sarcoma in cell culture . It also targets cytochrome P-450 , a protein involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

Calvatic acid interacts with its targets in a unique way. It decreases the content of cytochrome P-450 differently according to the substitutions on the azoxy function . This interaction is believed to be responsible for its antimicrotubular properties .

Biochemical Pathways

It’s known that the compound induces apoptosis, a form of programmed cell death . This is evidenced by increased expression of caspase-8, a key enzyme involved in the initiation of apoptosis .

Pharmacokinetics

It’s known that the compound interacts with liver microsomes, which play a crucial role in drug metabolism

Result of Action

The primary result of calvatic acid’s action is the inhibition of tumor growth. It has been shown to significantly reduce tumor size in mice transfected with murine hepatocellular carcinoma cells . This is likely due to the compound’s ability to induce apoptosis in tumor cells .

Action Environment

The efficacy and stability of calvatic acid can be influenced by various environmental factors. For instance, the compound’s interaction with liver microsomes suggests that its activity may be affected by the metabolic state of the organism . .

Eigenschaften

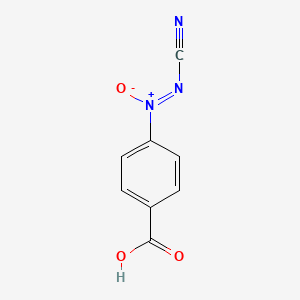

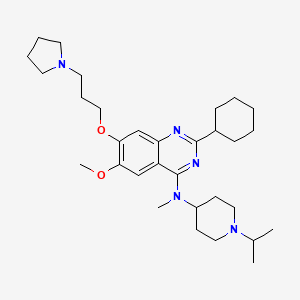

IUPAC Name |

(4-carboxyphenyl)-cyanoimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFVNKBORCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calvatic acid | |

CAS RN |

54723-08-9 | |

| Record name | Calvatic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)